4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Vue d'ensemble

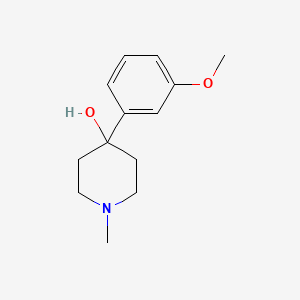

Description

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyl group and a methoxyphenyl group attached to the ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine typically involves multiple steps, starting with the reaction of 3-methoxyphenylacetonitrile with methylamine to form an intermediate piperidine derivative. This intermediate is then hydroxylated to introduce the hydroxyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form various derivatives.

Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation reactions often use reagents like chromium(VI) oxide or potassium permanganate.

Reduction reactions may employ hydrogen gas in the presence of a metal catalyst.

Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation can yield 4-(3-methoxyphenyl)-1-methylpiperidin-4-one.

Reduction can produce this compound derivatives with reduced nitrogen functionality.

Substitution reactions can lead to a variety of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the compound's potential as a novel analgesic agent. A derivative of this compound, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, demonstrated potent analgesic effects with a strong selectivity for the μ-opioid receptor (MOR). This derivative showed a binding affinity (K_i) of 7.3 nM for MOR, while displaying significantly lower affinities for δ-opioid receptor (DOR) and κ-opioid receptor (KOR) . The study indicated that the compound's analgesic efficacy was confirmed through in vivo tests, including the hot plate model, where it exhibited an effective dose (ED_50) of 3.1 mg/kg .

1.2 Mechanistic Insights

Mechanistic investigations revealed that the compound's analgesic effects are mediated through MOR activation. Molecular dynamics simulations provided insights into the interactions between the compound and the receptor, highlighting critical binding interactions such as hydrogen bonds and hydrophobic contacts that contribute to its selectivity and potency .

Comparative Efficacy

A comparative analysis of various derivatives of 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine has been conducted to evaluate their analgesic potency. The following table summarizes key findings from recent studies:

| Compound Name | ED_50 (mg/kg) | K_i MOR (nM) | K_i DOR (nM) | K_i KOR (nM) |

|---|---|---|---|---|

| 2a | 3.1 | 7.3 | 849.4 | 49.1 |

| 9d | 0.54 | Not reported | Not reported | Not reported |

| Active Metabolite | 0.021 | Not reported | Not reported | Not reported |

This table illustrates that derivative 9d exhibits superior analgesic potency compared to other compounds tested, indicating the importance of structural modifications in enhancing therapeutic effects.

Synthetic Pathways

The synthesis of this compound and its derivatives involves several chemical transformations that are crucial for developing effective analgesics. The process typically includes:

- Formation of Piperidine Ring : Utilizing starting materials such as 3-methoxybenzaldehyde and piperidine derivatives.

- Hydroxylation : Introducing hydroxyl groups to enhance pharmacological activity.

- Carboxamide Formation : Modifying the amine group to carboxamide derivatives to improve receptor binding properties.

These synthetic strategies not only facilitate the creation of new compounds but also allow for the optimization of existing ones for better efficacy and reduced side effects .

Case Studies

Several case studies have documented the clinical implications of these compounds:

- In a study exploring pain management alternatives to traditional opioids, derivatives of this compound were evaluated for their potential to mitigate pain with fewer side effects compared to conventional opioids .

- Another study focused on the pharmacokinetics and safety profile of these compounds in animal models, providing evidence for their viability as safer analgesics in clinical settings .

Mécanisme D'action

The mechanism by which 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the derivative and its intended application.

Comparaison Avec Des Composés Similaires

Piperidine

3-Methoxyphenylpiperidine

4-Hydroxy-1-methylpiperidine

Uniqueness: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is unique due to the presence of both hydroxyl and methoxy groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct advantages in synthesis and application compared to similar compounds.

Activité Biologique

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a synthetic compound belonging to the piperidine class, notable for its unique structure that incorporates a hydroxyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and neuropharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2. The presence of the hydroxyl and methoxy groups enhances its biological activity, making it a versatile candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 205.27 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

| Piperidine Ring | Yes |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that this compound can selectively bind to mu-opioid receptors (MOR), which are critical in pain modulation. The binding affinity of this compound has been demonstrated through various studies, indicating its potential as an analgesic agent.

Analgesic Activity

A significant study evaluated derivatives of this compound for their analgesic properties. One derivative exhibited a high binding affinity for MOR (K_i = 7.3 nM) and demonstrated potent antinociceptive effects in animal models, with an effective dose (ED_50) of 3.1 mg/kg in the hot plate test. The analgesic effects were effectively blocked by naloxone, confirming the opioid mechanism of action .

Case Study: Opioid Receptor Interaction

The interaction studies highlighted the compound's affinity for various opioid receptors. A specific derivative showed selective binding to MOR over delta (DOR) and kappa (KOR) opioid receptors, which could lead to reduced side effects compared to traditional opioid therapies . The structural features facilitating this selectivity include hydrophobic interactions and hydrogen bonding with the receptor.

Neuropharmacological Applications

Beyond its analgesic properties, this compound has been investigated for its neuroprotective effects. Its analogs have shown promise in protecting neurons from beta-amyloid-induced toxicity, a key factor in Alzheimer's disease pathology . These findings suggest that the compound may have broader applications in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for modifications leading to enhanced biological activity. Various derivatives have been synthesized to explore their pharmacological profiles:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-4-piperidinol | C6H13NO | Simple piperidine derivative |

| Ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate | C13H17NO2 | Contains an ethyl ester |

| 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine | C14H21N2O2 | Enhanced activity at opioid receptors |

Analyse Des Réactions Chimiques

Condensation with Aldehydes

The 4-hydroxy group participates in acid-catalyzed condensations with aldehydes. A patent describes reactions of structurally similar 4-hydroxy-piperidines with aldehydes (e.g., formaldehyde, benzaldehyde) in acidic aqueous solutions (pH 2–4) at 80–90°C. For example:

-

Reaction with Formaldehyde : Produces N-methyl derivatives via Mannich-type alkylation.

-

Reaction with p-Methoxybenzaldehyde : Forms 2-aryl-4-hydroxy-piperidines through electrophilic aromatic substitution at the piperidine ring.

| Aldehyde | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Formaldehyde (30%) | Water/HCl | 80–90°C | 18 hrs | N,3-Dimethyl-4-phenyl-4-hydroxy-piperidine |

Reductive Alkylation

The compound serves as a precursor in reductive alkylation reactions. In opioid receptor antagonist synthesis , analogous piperidines undergo reductive alkylation with hydrocinnamaldehyde using sodium triacetoxyborohydride (STAB) to introduce N-alkyl chains. This method retains the equatorial orientation of the 4-hydroxyphenyl group, critical for biological activity.

-

Reagent : Hydrocinnamaldehyde, STAB

-

Solvent : Dichloroethane

-

Outcome : N-Phenylpropyl derivatives with retained stereochemistry.

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent can undergo demethylation or electrophilic substitution. A study on related 4-(3-hydroxyphenyl)piperidines demonstrates that demethylation (e.g., using BBr₃) converts the methoxy group to a hydroxyl group, enhancing opioid receptor binding affinity. Electrophilic substitutions (e.g., nitration, halogenation) are also plausible but require validation.

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | 4-(3-Hydroxyphenyl)piperidine |

Catalytic Hydrogenation

The piperidine ring can undergo hydrogenation to modify ring saturation. In a synthesis of kinase inhibitors , similar 4-hydroxy-piperidines are hydrogenated using Pd/C under H₂ to yield fully saturated derivatives. This step is critical for modulating conformational flexibility in drug design.

| Catalyst | Pressure | Solvent | Outcome |

|---|---|---|---|

| Pd/C | 50 atm H₂ | Ethanol | Saturated piperidine analog |

Grubbs Metathesis

While not directly documented for this compound, structurally related 4-arylpiperidines participate in olefin metathesis. A study using Grubbs II catalyst with eugenol-derived chalcones demonstrates cross-metathesis to form hybrid molecules, suggesting potential applications for 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine in C–C bond-forming reactions.

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZLINTVNISAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.